![molecular formula C12H10N2O3S B5821160 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide, also known as HTCC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown potential applications in various scientific fields, including drug delivery, tissue engineering, and antimicrobial agents. In drug delivery, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a carrier for drugs due to its ability to form stable complexes with various molecules. In tissue engineering, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a scaffold material due to its biocompatibility and ability to support cell growth. In antimicrobial agents, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is not well understood. However, it is believed that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide interacts with the cell membrane of microorganisms, leading to membrane disruption and cell death. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. However, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its ability to form stable complexes with various molecules, making it a promising carrier for drug delivery. Additionally, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various microorganisms, making it a potential antimicrobial agent. However, one limitation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide research, including exploring its potential as a carrier for gene therapy, investigating its activity against viral infections, and optimizing its synthesis method for large-scale production. Additionally, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo, as well as its potential applications in tissue engineering and other fields.
Méthodes De Synthèse
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be synthesized through a multistep process, starting with the reaction of 2-aminophenol with carbon disulfide to form 2-aminothiophenol. This intermediate is then reacted with furfurylamine to form N-{[(2-aminothiophenyl)amino]carbonothioyl}-2-furamide, which is subsequently oxidized to N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide using hydrogen peroxide.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9-5-2-1-4-8(9)13-12(18)14-11(16)10-6-3-7-17-10/h1-7,15H,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMBOXLGACDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)
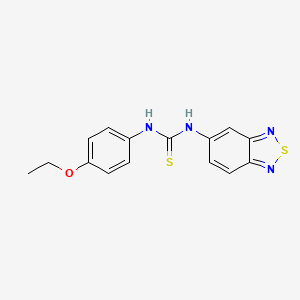
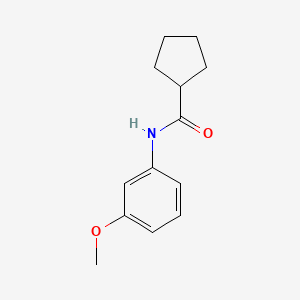
![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
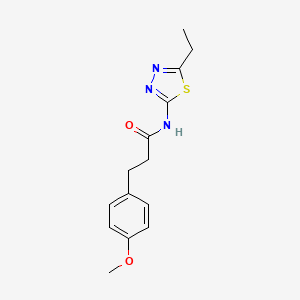
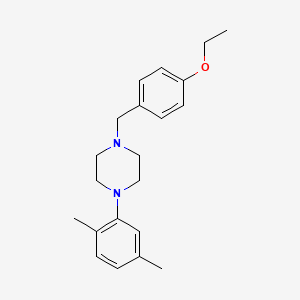
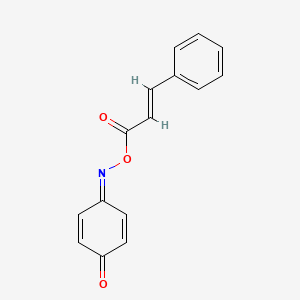
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)